
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H21ClFN3O4S2 and its molecular weight is 522.01. The purity is usually 95%.
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Biological Activity
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C15H15ClF N3O3S
- Molecular Weight : 397.83 g/mol
- CAS Number : 338791-91-6
The presence of both chlorophenyl and fluorophenyl groups contributes to its lipophilicity and potential interaction with biological targets.
Research indicates that compounds containing pyrazole moieties often exhibit diverse biological activities. The proposed mechanisms for this compound include:
- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit various enzymes such as cyclooxygenases (COX), which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .
- Antitumor Activity : Studies have shown that similar pyrazole compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating signaling pathways associated with inflammation, potentially through the inhibition of NF-kB or MAPK pathways .
Anticancer Activity
A study conducted by Xia et al. demonstrated that pyrazole derivatives could significantly inhibit tumor growth in vitro. The compound exhibited an IC50 value indicative of effective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (Lung Cancer) | 49.85 | Apoptosis induction |
5-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide | MCF-7 (Breast Cancer) | 0.08 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed using assays measuring COX inhibition and cytokine release in activated macrophages. Results indicated a significant reduction in TNF-alpha production, supporting its role as an anti-inflammatory agent .
Case Studies
- Study on Apoptotic Induction : In a controlled laboratory setting, this compound was tested on A549 lung cancer cells. The results showed a marked increase in apoptotic cells compared to untreated controls, with flow cytometry confirming these findings.
- In Vivo Efficacy : A murine model was used to evaluate the compound's effectiveness against induced tumors. Administration resulted in a significant reduction in tumor size compared to control groups, highlighting its potential therapeutic application.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing sulfonamide moieties exhibit promising anticancer properties. For instance, derivatives of sulfonamides have been shown to inhibit tumor growth in various cancer cell lines. The compound may similarly exert cytotoxic effects against specific cancer types through mechanisms such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Properties
Compounds with similar structural frameworks have demonstrated anti-inflammatory activities. The presence of the chlorophenylsulfonyl group is believed to enhance the anti-inflammatory potential by modulating inflammatory pathways. This suggests that N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide could be further explored for its efficacy in treating inflammatory diseases .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The incorporation of fluorinated phenyl groups may enhance the lipophilicity and overall bioactivity of the compound, potentially making it effective against various bacterial strains. Research into similar compounds has shown that modifications to the sulfonamide structure can significantly impact their antimicrobial efficacy .
Case Study 1: Anticancer Evaluation
In a recent evaluation of novel sulfonamide derivatives, compounds similar to this compound were tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that structural modifications can lead to enhanced anticancer activity .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of related sulfonamide compounds demonstrated significant reductions in pro-inflammatory cytokines in vitro. This indicates a potential application for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O4S2/c1-2-33(29,30)27-20-5-3-4-17(14-20)22-15-23(16-6-10-19(25)11-7-16)28(26-22)34(31,32)21-12-8-18(24)9-13-21/h3-14,23,27H,2,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBICQJFPHUGOMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.